2',4-Dihydroxy-3-methoxychalcone

Descripción

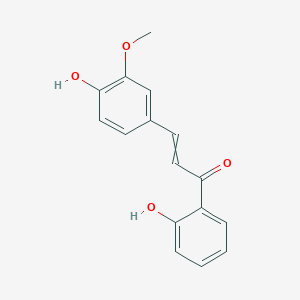

2',4-Dihydroxy-3-methoxychalcone (CAS: 220430-82-0) is a chalcone derivative with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . Structurally, it features a hydroxy group at positions 2' and 4, a methoxy group at position 3 on the A-ring, and a propenone bridge connecting the aromatic rings. This compound exhibits a melting point of 127–129°C and moderate solubility in polar organic solvents like DMSO and ethanol .

Its bioactivity is attributed to the electron-donating hydroxy and methoxy groups, which enhance antioxidant and antimicrobial properties.

Propiedades

Fórmula molecular |

C16H14O4 |

|---|---|

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3 |

Clave InChI |

NGQQEEYHKPKSER-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2',4-Dihydroxy-3-methoxychalcone involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 2',4-Dihydroxy-3-methoxychalcone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes and ensure the formation of specific products.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as electrospray ionization mass spectrometry to determine their structure and properties .

Aplicaciones Científicas De Investigación

2',4-Dihydroxy-3-methoxychalcone has a wide range of applications in scientific research. It is used in the study of chemical behavior, the development of new materials, and the investigation of biological processes. In medicine, it may be used for developing new therapeutic agents and understanding disease mechanisms. In industry, this compound is utilized for creating innovative products with enhanced properties .

Mecanismo De Acción

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and wide range of applications make it an important subject of study for researchers and professionals.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Bioactivities of Analogous Chalcones

Functional Group Impact on Activity

A. Antioxidant Capacity

- The this compound exhibits superior antioxidant activity (IC₅₀ = ~26 ppm) compared to 2',β-dihydroxy-3',4'-dimethoxydihydrochalcone (weak activity) due to its conjugated enone system and optimal hydroxy/methoxy substitution pattern .

- The dichloro derivative (2',4'-dichloro-4-hydroxy-3-methoxychalcone ) shows enhanced cytotoxicity (LC₅₀ = 20.04 ppm), likely due to electron-withdrawing Cl groups increasing electrophilicity .

B. Antifungal and Antimicrobial Activity

C. Molecular Binding Affinity

- In Hedgehog pathway studies, this compound binds Shh protein (-7.04 kcal/mol), whereas Liriodenine (a benzylisoquinoline alkaloid) shows stronger binding to Smoothened (-7.61 kcal/mol) .

Q & A

Basic Research Questions

Q. How can 2',4-Dihydroxy-3-methoxychalcone be synthesized and characterized for structural validation?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde under basic conditions. Characterization involves:

- NMR spectroscopy : Confirm hydroxyl (δ ~9-12 ppm), methoxy (δ ~3.8-4.0 ppm), and chalcone backbone protons (α,β-unsaturated ketone protons at δ ~6.5-8.0 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (270.28 g/mol) using ESI-MS or MALDI-TOF .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at λ ≈ 280 nm .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Storage at -20°C in desiccated conditions is recommended for long-term stability. For short-term use (weeks), room temperature in airtight containers with desiccant packs suffices. Solubility in DMSO, ethanol, or chloroform should be verified before use, with aliquots stored at -20°C to avoid freeze-thaw degradation .

Q. How does the compound’s solubility influence experimental design?

- Methodological Answer : Solubility varies by solvent:

- DMSO : Ideal for in vitro assays (e.g., cell culture), but concentrations >0.1% may induce cytotoxicity.

- Ethanol/Chloroform : Suitable for spectroscopic studies.

Pre-solubilize in a minimal volume of DMSO (e.g., 10 mM stock) and dilute in aqueous buffers for biological assays. Vortex/sonication ensures homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant mechanisms (H-atom vs. electron transfer)?

- Methodological Answer : Computational studies (DFT calculations) reveal that the 3-methoxy group enhances radical stabilization via resonance, favoring H-atom transfer in polar solvents. Experimental validation involves:

- DPPH/ABTS assays : Compare radical scavenging activity under varying solvent polarities.

- EPR spectroscopy : Detect radical intermediates to confirm transfer pathways .

Q. What experimental designs are robust for evaluating anticancer activity against solid tumors?

- Methodological Answer : Use dose-response assays (e.g., MTT/XTT) across cancer cell lines (e.g., HeLa, T47D):

- IC₅₀ determination : Test concentrations from 1–100 μM for 48–72 hours.

- Mechanistic studies : Combine with flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (pro-apoptotic markers like Bax, Caspase-3) .

- Control : Include normal cell lines (e.g., HEK293) to assess selectivity.

Q. How do structural modifications (e.g., methoxy positioning) alter bioactivity?

- Methodological Answer : SAR studies compare analogs (e.g., 2',4'-dihydroxy vs. 3-methoxy derivatives):

- Antioxidant activity : Methoxy at C-3 enhances electron donation, while dihydroxy groups at C-2' and C-4' improve metal chelation.

- Anticancer potency : Methoxy groups reduce polarity, enhancing membrane permeability. Validate via logP measurements and cytotoxicity assays .

Q. What computational methods predict interactions with biological targets (e.g., kinases)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like EGFR or NF-κB:

- Docking : Focus on hydrogen bonds with catalytic residues (e.g., Lys/Met in ATP-binding pockets).

- Free energy calculations (MM-PBSA) : Quantify binding affinity differences between analogs .

Data Contradictions and Validation

Q. How to address conflicting reports on stability under ambient conditions?

- Methodological Answer : Discrepancies arise from humidity or light exposure. Conduct accelerated stability studies:

- Forced degradation : Expose to 40°C/75% RH for 4 weeks, monitor via HPLC.

- Photo-stability : Use UV light chambers (ICH Q1B guidelines) .

Q. Why do antioxidant assays show variability across studies?

- Methodological Answer : Variability stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.